

In-Silico Prediction of 3-Bromo-5nitroisonicotinaldehyde Reactivity: A Comparative Guide

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Compound of Interest

Compound Name: 3-Bromo-5-nitroisonicotinaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted reactivity of **3-Bromo-5- nitroisonicotinaldehyde** against alternative substituted nitroaromatic aldehydes. Leveraging in-silico methods, we explore the electronic factors governing their reactivity, offering insights for applications in medicinal chemistry and materials science. This document summarizes key reactivity descriptors in a comparative table, details relevant experimental and computational protocols, and visualizes pertinent workflows and biological pathways.

Comparative Analysis of Reactivity

The reactivity of aromatic aldehydes is significantly influenced by the nature and position of substituents on the aromatic ring. In **3-Bromo-5-nitroisonicotinaldehyde**, the presence of a bromine atom and a nitro group, both being electron-withdrawing, is expected to enhance the electrophilicity of the aldehyde functional group and the aromatic ring itself, making it susceptible to nucleophilic attack.

To contextualize the reactivity of **3-Bromo-5-nitroisonicotinaldehyde**, we compare it with three alternative compounds: 3-Bromo-5-nitrobenzaldehyde, 4-Nitrobenzaldehyde, and 3,5-Dinitrobenzaldehyde. The pyridine nitrogen in **3-Bromo-5-nitroisonicotinaldehyde** is expected to further increase the electrophilicity of the ring compared to its benzene analogue, 3-Bromo-5-nitrobenzaldehyde.



Compound	Structure	Key In-Silico Reactivity Descriptors (Predicted)	Predicted Experimental Reactivity
3-Bromo-5- nitroisonicotinaldehyd e	C1=C(C(=C(C=N1)Br) C=O)INVALID-LINK- -[O-]	Electrophilicity Index (ω): HighLUMO Energy: LowMulliken Charge on Carbonyl Carbon: Highly Positive	Highly susceptible to nucleophilic addition at the carbonyl carbon and nucleophilic aromatic substitution. The pyridine nitrogen enhances ring activation.
3-Bromo-5- nitrobenzaldehyde	C1=C(C=C(C=C1 INVALID-LINK [O-])Br)C=O	Electrophilicity Index (ω): HighLUMO Energy: LowMulliken Charge on Carbonyl Carbon: Positive	Susceptible to nucleophilic addition and aromatic substitution. Less reactive than its isonicotinaldehyde counterpart due to the absence of the ring nitrogen.
4-Nitrobenzaldehyde	C1=CC(=CC=C1C=O) INVALID-LINK[O-]	Electrophilicity Index (ω): Moderate- HighLUMO Energy: Relatively LowMulliken Charge on Carbonyl Carbon: Positive	The nitro group in the para position strongly activates the aldehyde towards nucleophilic attack.[1]
3,5- Dinitrobenzaldehyde	C1=C(C=C(C=C1 INVALID-LINK[O-]) INVALID-LINK [O-])C=O	Electrophilicity Index (ω): Very HighLUMO Energy: Very LowMulliken Charge on Carbonyl Carbon: Very Positive	The two meta- directing nitro groups significantly increase the electrophilicity of the carbonyl carbon, making it highly reactive.



Experimental and Computational Protocols Experimental Protocol: Kinetic Analysis of Nucleophilic Aromatic Substitution

A common method to experimentally quantify the reactivity of compounds like **3-Bromo-5- nitroisonicotinaldehyde** is through kinetic studies of nucleophilic aromatic substitution (SNA) reactions.

Objective: To determine the second-order rate constant for the reaction of a substituted nitroaromatic aldehyde with a nucleophile.

Materials:

- 3-Bromo-5-nitroisonicotinaldehyde
- Nucleophile (e.g., piperidine, sodium methoxide)
- Solvent (e.g., DMSO, acetonitrile)
- UV-Vis Spectrophotometer
- · Thermostatted cell holder

Procedure:

- Prepare stock solutions of the nitroaromatic aldehyde and the nucleophile of known concentrations in the chosen solvent.
- Equilibrate the solutions to the desired reaction temperature (e.g., 25°C) in the thermostatted cell holder of the UV-Vis spectrophotometer.
- Initiate the reaction by mixing the reactant solutions directly in the cuvette.
- Monitor the reaction progress by recording the change in absorbance at a wavelength where the product absorbs maximally and the reactants have minimal absorbance.



- The pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance versus time data to a first-order exponential decay equation. This is done using a large excess of the nucleophile.
- The second-order rate constant (k_2) is then calculated by dividing k_obs by the concentration of the nucleophile.
- The experiment is repeated with different concentrations of the nucleophile to ensure the reaction is first order in the nucleophile.

In-Silico Protocol: Density Functional Theory (DFT) Calculations for Reactivity Descriptors

Computational chemistry provides powerful tools to predict and understand chemical reactivity. [2] Density Functional Theory (DFT) is a widely used method for these predictions.

Objective: To calculate electronic properties of **3-Bromo-5-nitroisonicotinaldehyde** and its analogues to predict their relative reactivity.

Software: Gaussian, ORCA, or other quantum chemistry software packages.

Methodology:

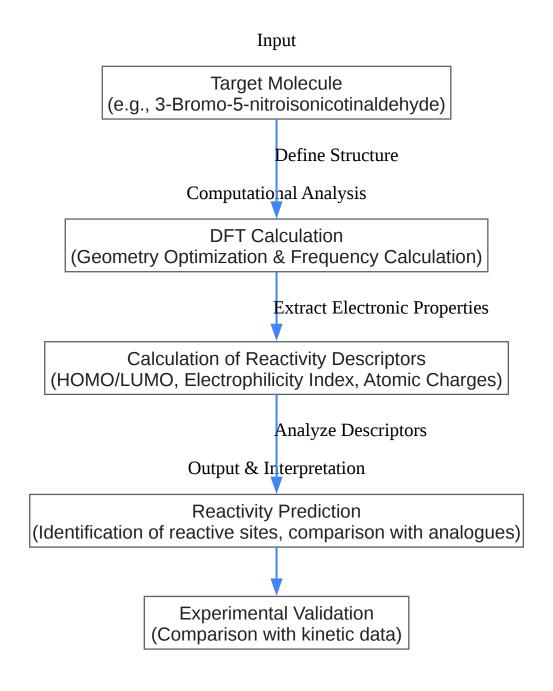
- Structure Optimization: The 3D structure of each molecule is built and its geometry is optimized to a minimum energy conformation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).
- Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies).
- Calculation of Reactivity Descriptors: From the output of the DFT calculation, the following global reactivity descriptors are obtained:
 - HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: Lower LUMO energy indicates higher electrophilicity.



- Electrophilicity Index (ω): Calculated from the electronic chemical potential (μ) and chemical hardness (η), which are derived from the HOMO and LUMO energies. A higher ω value indicates greater electrophilicity.
- Mulliken Population Analysis: To determine the partial atomic charges on each atom, particularly the carbonyl carbon. A more positive charge suggests a more electrophilic center.
- Conceptual DFT: Further analysis can be done using conceptual DFT to calculate local reactivity descriptors like the Fukui function, which identifies the most reactive sites within a molecule for nucleophilic or electrophilic attack.

Visualizing Workflows and Pathways





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Caption: Workflow for in-silico reactivity prediction.





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Caption: Hypothetical signaling pathway modulation.

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